2-oleoyl-1-palmitoyl-3-alpha-D-glucosyl-sn-glycerol
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Overview
Description
2-oleoyl-1-palmitoyl-3-alpha-D-glucosyl-sn-glycerol is an alpha-D-Glc-(1->3')-1,2-diacylglycerol in which the groups at the 1- and 2-positions are palmitoyl and oleoyl respectively.
Scientific Research Applications
Crystallization and Phase Behavior
- Crystallization in Palm Oil : A study on the binary phase behavior of 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) and 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) revealed that their mixture plays a crucial role in the crystallization of palm oil. The study employed differential scanning calorimetry and X-ray diffraction to understand the thermodynamic and kinetic aspects of this process (Zhang, Ueno, Miura, & Sato, 2007).
Molecular Synthesis and Applications
- Chiral Synthesis of Triglyceride : Research on the chiral synthesis of 1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol demonstrated a high-purity synthesis process. This triglyceride was synthesized from R(−) glycidyl butyrate, indicating potential applications in biochemistry and molecular science (Villeneuve et al., 1994).
Biochemical Properties and Interactions
- Acyl Chain Dynamics in Phospholipids : A study on the dynamical behavior of the acyl chains in compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine showed that replacing the olefinic group with a cyclopropane unit alters the gel to liquid-crystal phase transition temperature. This research contributes to our understanding of lipid membrane dynamics (Perly, Smith, & Jarrell, 1985).
properties
Product Name |
2-oleoyl-1-palmitoyl-3-alpha-D-glucosyl-sn-glycerol |
---|---|
Molecular Formula |
C43H80O10 |
Molecular Weight |
757.1 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O10/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(46)52-36(35-51-43-42(49)41(48)40(47)37(33-44)53-43)34-50-38(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,36-37,40-44,47-49H,3-16,19-35H2,1-2H3/b18-17-/t36-,37-,40-,41+,42-,43+/m1/s1 |
InChI Key |
GJPFUHJUTMNEJR-PPEXIWMNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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